![molecular formula C24H18N12Ru B2745356 [Ru(bpm)3][Cl]2, AldrichCPR CAS No. 65034-88-0](/img/structure/B2745356.png)

[Ru(bpm)3][Cl]2, AldrichCPR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

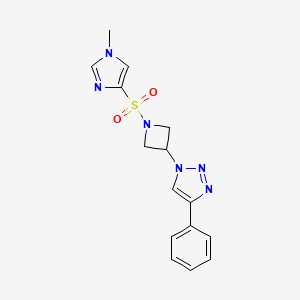

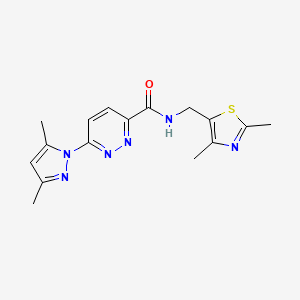

[Ru(bpm)3][Cl]2, also known as Dichlorotris(2,2′-bipyrimidine-N1,N1′)ruthenium(II) or Tris(2,2′-bipyrimide)ruthenium(II) dichloride, is a compound with the empirical formula C24H18Cl2N12Ru . It is used as a photoredox catalyst in direct methoxycyclization reactions .

Molecular Structure Analysis

The molecular structure of [Ru(bpm)3][Cl]2 consists of three 2,2’-bipyrimidine ligands coordinated to a central ruthenium atom, along with two chloride ions . The molecular weight of the compound is 646.46 .Chemical Reactions Analysis

[Ru(bpm)3][Cl]2 is used as a photoredox catalyst in direct methoxycyclization reactions . Photoredox catalysis involves the absorption of light by a photocatalyst, which can then participate in redox reactions.Physical And Chemical Properties Analysis

[Ru(bpm)3][Cl]2 is a powder with a melting point greater than 300 °C . Its SMILES string is C1(C2=NC=CC=N2)=NC=CC=N1.C3(C4=NC=CC=N4)=NC=CC=N3.C5(C6=NC=CC=N6)=NC=CC=N5.[Cl-].[Cl-].[Ru+2] .Aplicaciones Científicas De Investigación

Photoredox Catalysis

- [Ru(bpm)₃][Cl]₂ is employed as a catalyst in direct methoxycyclization reactions . These reactions allow the formation of cyclic compounds by incorporating a methoxy group into the substrate. The photoredox properties of this complex facilitate the cyclization process .

Crossed [2+2] Cycloaddition

- Developed by the Yoon group, [Ru(bpm)₃][Cl]₂ enables an efficient crossed intermolecular [2+2] cycloaddition of styrene derivatives. This reaction occurs under visible light photocatalysis conditions, providing a versatile synthetic tool for constructing cyclobutane rings .

Conclusion

Mecanismo De Acción

Target of Action

The primary target of [Ru(bpm)3][Cl]2, AldrichCPR is the methoxycyclization reactions . It acts as a photoredox catalyst in these reactions .

Mode of Action

[Ru(bpm)3][Cl]2, AldrichCPR interacts with its targets through photoredox catalysis . Upon exposure to light, it can effectively catalyze single-electron-transfer (SET) processes . This interaction leads to changes in the methoxycyclization reactions, enabling them to proceed efficiently .

Biochemical Pathways

The compound affects the methoxycyclization pathways . The downstream effects of this interaction include the efficient production of methoxycyclization products .

Result of Action

The molecular effect of [Ru(bpm)3][Cl]2, AldrichCPR’s action is the facilitation of methoxycyclization reactions

Action Environment

The action of [Ru(bpm)3][Cl]2, AldrichCPR is influenced by environmental factors such as light exposure . As a photoredox catalyst, its activity, efficacy, and stability are directly related to the presence and intensity of light .

Direcciones Futuras

The use of [Ru(bpm)3][Cl]2 in photoredox catalysis represents an exciting area of research, particularly in the field of synthetic organic chemistry . Future work may explore new reactions facilitated by this catalyst, potentially leading to more efficient and sustainable chemical synthesis processes.

Propiedades

IUPAC Name |

2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMJRXSLLELA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N12Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Ru(bpm)3][Cl]2, AldrichCPR | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)